molecular formula C19H20N4O3S2 B2954411 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946347-03-1

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B2954411
CAS No.: 946347-03-1
M. Wt: 416.51
InChI Key: LNAWWBCVUGEIIN-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiophene ring, a sulfonamide group, and a morpholine-substituted pyridazine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the 5-methyl group. The pyridazine ring is then synthesized and functionalized with a morpholine group. Finally, the phenyl group is attached to the pyridazine ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine and pyridazine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(morpholin-4-yl)phenyl]pyrimidin-2-amine
  • 2-fluoro-5-methyl-N-[4-(4-{[(2R)-morpholin-2-yl]methoxy}phenyl)]thiophene-2-sulfonamide

Uniqueness

5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-14-2-9-19(27-14)28(24,25)22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-10-12-26-13-11-23/h2-9,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAWWBCVUGEIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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